molecular formula C34H38N4O4 B1599240 2,4-Dimethyl deuteroporphyrin IX dimethyl ester CAS No. 32464-39-4

2,4-Dimethyl deuteroporphyrin IX dimethyl ester

Cat. No. B1599240
CAS RN: 32464-39-4
M. Wt: 566.7 g/mol
InChI Key: FHFXSODSPUXHRB-UHFFFAOYSA-N
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Description

2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a synthetic analog of heme . It is the ester derivative of the fecal porphyrin Deuteroporphyrin IX . It is used in scientific research.


Molecular Structure Analysis

The empirical formula of 2,4-Dimethyl deuteroporphyrin IX dimethyl ester is C32H34N4O4 . Its molecular weight is 538.64 . The InChI string and SMILES string provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a solid substance . It has a melting point of 217-220 °C (lit.) . The maximum wavelength (λmax) is 399 nm .

Scientific Research Applications

Comprehensive Analysis of 2,4-Dimethyl Deuteroporphyrin IX Dimethyl Ester Applications

2,4-Dimethyl deuteroporphyrin IX dimethyl ester is a synthetic porphyrin with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Catalysis in Organic Synthesis: This compound serves as a catalyst in the synthesis of various organic molecules. Its structure allows for the formation of metalloporphyrin complexes that can catalyze a range of reactions, including oxidation and reduction processes .

Photodynamic Therapy (PDT): Due to its porphyrin core, 2,4-Dimethyl deuteroporphyrin IX dimethyl ester can be used in PDT. This medical treatment involves the compound being activated by light to produce reactive oxygen species that can kill cancer cells .

Sensitizers in Dye-Sensitized Solar Cells: The compound’s ability to absorb light makes it a potential sensitizer in dye-sensitized solar cells. It can be engineered to improve the efficiency of converting light into electrical energy .

Biomimetic Sensors: Its structural similarity to natural porphyrins allows it to be used in the development of biomimetic sensors. These sensors can detect gases like oxygen and carbon monoxide with high sensitivity .

Drug Delivery Systems: The compound can be functionalized to create drug delivery systems that target specific cells or tissues, reducing side effects and improving the efficacy of pharmaceuticals .

Development of Diagnostic Agents: 2,4-Dimethyl deuteroporphyrin IX dimethyl ester can be used to develop diagnostic agents for imaging techniques such as MRI and PET scans, aiding in the detection of diseases .

Research on Porphyrin Fullerenes: It is used in the synthesis of porphyrin-fullerene dyads, which are studied for their unique electronic and photophysical properties. These studies contribute to the development of advanced materials for electronic applications .

Synthesis of Porphyrin-Linked Antibiotics: The compound is a reactant in the synthesis of porphyrin-linked nitroimidazole antibiotics. These antibiotics are designed to target anaerobic bacteria and parasites .

Safety and Hazards

The safety information for 2,4-Dimethyl deuteroporphyrin IX dimethyl ester indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

methyl 3-[18-(3-methoxy-3-oxopropyl)-3,7,8,12,13,17-hexamethyl-21,24-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O4/c1-17-19(3)27-14-29-21(5)23(9-11-33(39)41-7)31(37-29)16-32-24(10-12-34(40)42-8)22(6)30(38-32)15-28-20(4)18(2)26(36-28)13-25(17)35-27/h13-16,37-38H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFXSODSPUXHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=CC5=NC(=C2)C(=C5C)C)N4)C)CCC(=O)OC)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407574
Record name 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl deuteroporphyrin IX dimethyl ester

CAS RN

32464-39-4
Record name 2,4-DIMETHYL DEUTEROPORPHYRIN IX DIMETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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